Cas no 2165503-01-3 (rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid)
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2165503-01-3
- rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid
- EN300-7445453
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- Inchi: 1S/C12H21NO5/c1-12(2,3)18-11(16)13-9-5-7-17-6-4-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
- InChI Key: UDHSOHDDPDHHAL-RKDXNWHRSA-N
- SMILES: O1CC[C@@H](C(=O)O)[C@@H](CC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 259.14197277g/mol
- Monoisotopic Mass: 259.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 84.9Ų
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7445453-0.05g |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid |
2165503-01-3 | 95% | 0.05g |
$1068.0 | 2024-05-23 | |
| Enamine | EN300-7445453-0.1g |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid |
2165503-01-3 | 95% | 0.1g |
$1119.0 | 2024-05-23 | |
| Enamine | EN300-7445453-0.25g |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid |
2165503-01-3 | 95% | 0.25g |
$1170.0 | 2024-05-23 | |
| Enamine | EN300-7445453-0.5g |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid |
2165503-01-3 | 95% | 0.5g |
$1221.0 | 2024-05-23 | |
| Enamine | EN300-7445453-1.0g |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid |
2165503-01-3 | 95% | 1.0g |
$1272.0 | 2024-05-23 | |
| Enamine | EN300-7445453-2.5g |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid |
2165503-01-3 | 95% | 2.5g |
$2492.0 | 2024-05-23 | |
| Enamine | EN300-7445453-5.0g |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid |
2165503-01-3 | 95% | 5.0g |
$3687.0 | 2024-05-23 | |
| Enamine | EN300-7445453-10.0g |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid |
2165503-01-3 | 95% | 10.0g |
$5467.0 | 2024-05-23 |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid: A Comprehensive Overview
The compound rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid, with CAS No. 2165503-01-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to this compound.
Chemical Structure and Properties
The molecular structure of rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid is characterized by a bicyclic framework with an oxepane ring system. The molecule contains a carboxylic acid group at the 4-position and a tert-butoxycarbonyl (Boc) protected amino group at the 5-position. This configuration imparts unique stereochemical properties, making it a valuable substrate for enantioselective synthesis and catalytic transformations.
The compound exhibits a high degree of conformational rigidity due to the oxepane ring system, which is advantageous in controlling the stereochemistry of reactions involving this molecule. Recent studies have highlighted its potential as a chiral building block in asymmetric synthesis, particularly in the construction of complex natural product analogs.
Synthesis and Optimization
The synthesis of rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid involves a multi-step process that typically begins with the preparation of the oxepane ring system. Key steps include the formation of the amino group via reductive amination or Curtius rearrangement, followed by protection with tert-butoxycarbonyl groups. Recent advancements in catalytic asymmetric induction have enabled more efficient and selective syntheses of this compound.
Researchers have also explored alternative routes to improve yield and purity, including microwave-assisted synthesis and continuous flow chemistry. These methods not only enhance reaction efficiency but also reduce environmental impact, aligning with current trends toward sustainable chemical processes.
Applications in Drug Development
Rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid has shown promise in various therapeutic areas due to its ability to act as a versatile scaffold for drug design. Its rigid structure facilitates the creation of bioisosteres with improved pharmacokinetic profiles.
Recent studies have demonstrated its utility in developing inhibitors for key enzymes involved in cancer metabolism and neurodegenerative diseases. For instance, derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs), offering new avenues for epigenetic therapy.
Materials Science Applications
Beyond pharmacology, rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid has found applications in materials science, particularly in the development of advanced polymers and self-healing materials. Its amide functionality enables strong intermolecular hydrogen bonding, which is crucial for creating robust polymer networks.
Recent research has focused on incorporating this compound into stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels. These materials hold potential for use in drug delivery systems and adaptive textiles.
Conclusion
Rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid (CAS No. 2165503-01-3) is a versatile molecule with significant implications across multiple disciplines. Its unique structural features make it an invaluable tool in organic synthesis, drug discovery, and materials science.
As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both scientific understanding and practical innovations. Future studies will undoubtedly build upon its existing potential to address pressing challenges in medicine and technology.
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